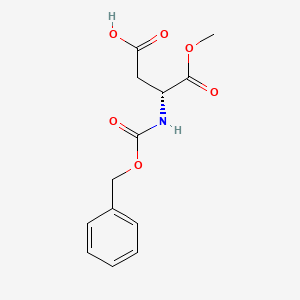

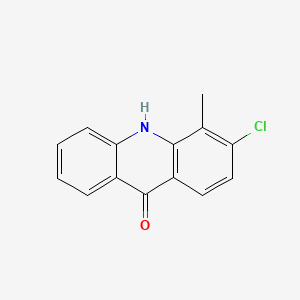

3-Chloro-4-methyl-9(10H)-acridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-methyl-9(10H)-acridinone (CMA) is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. CMA has a variety of biochemical and physiological effects that have been studied, and its synthesis method has been established.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Studies have explored the synthesis of acridinone derivatives, revealing their potential in producing novel compounds with diverse applications. For example, the synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives showcases the modification capabilities of acridinone compounds, resulting in structures with possibly unique biological activities (Herath et al., 2004). Similarly, the exploration of ethynyl and ethenyl ferrocenyl dyads with acridine, acridone, and anthraquinone indicates the compound's utility in creating complex molecules with potential photophysical properties (McGale et al., 2003).

Photophysical Properties

Research has also focused on the photophysical properties of 9-acridinone derivatives, with studies aiming to interpret electronic absorption and emission transitions in these compounds. This includes theoretical interpretations of absorption and emission transitions, which help in understanding the spectral features of acridinones, potentially leading to applications in fluorescent labeling or sensing technologies (Boużyk et al., 2003).

Biological and Medicinal Applications

A significant area of research involves the evaluation of acridinone derivatives for their biological and medicinal properties. Studies have identified certain acridinone compounds demonstrating potent cytotoxic activity against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. For instance, new 9(10H)-acridinone-1,2,3-triazoles have been evaluated for their cytotoxic activity against human breast cancer cell lines, highlighting the therapeutic potential of acridinone derivatives (Mohammadi‐Khanaposhtani et al., 2015). Another study on the antimalarial activity of acridinone derivatives against Plasmodium falciparum further illustrates the broad spectrum of biological activities possessed by these compounds (Fernández-Calienes et al., 2011).

Photoredox Catalysis

The role of N-substituted-3(10H)-acridones as visible-light photosensitizers for organic photoredox catalysis has been investigated, demonstrating the compound's utility in facilitating oxidative coupling reactions under visible light. This opens avenues for green chemistry applications, where acridinone derivatives can serve as eco-friendly catalysts for chemical transformations (Chen et al., 2018).

Propriétés

IUPAC Name |

3-chloro-4-methyl-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-8-11(15)7-6-10-13(8)16-12-5-3-2-4-9(12)14(10)17/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAFNOCPCHSQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-9(10H)-acridinone | |

CAS RN |

1609192-68-8 |

Source

|

| Record name | 3-Chloro-4-methyl-9(10H)-acridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609192688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-METHYL-9(10H)-ACRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG69JW3N8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)